molecular formula C14H13ClFN5 B13845420 1-(4-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide Hydrochloride CAS No. 2512205-26-2

1-(4-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide Hydrochloride

Cat. No.: B13845420
CAS No.: 2512205-26-2
M. Wt: 305.74 g/mol
InChI Key: PKASKKZBSHXDMM-UHFFFAOYSA-N
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Description

1-(4-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide Hydrochloride is a compound that belongs to the class of heterocyclic organic compounds It features a pyrazolo[3,4-b]pyridine core, which is a fused ring system known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide Hydrochloride typically involves the following steps:

    Formation of the Pyrazolo[3,4-b]pyridine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorobenzyl Group: This step often involves a nucleophilic substitution reaction where a fluorobenzyl halide reacts with the pyrazolo[3,4-b]pyridine intermediate.

    Addition of the Carboximidamide Group: This can be done by reacting the intermediate with cyanamide or its derivatives under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and automated systems to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the reactions.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide Hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This can be used to remove oxygen or introduce hydrogen atoms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halides (e.g., fluorobenzyl chloride) and bases (e.g., sodium hydroxide) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

1-(4-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide Hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide Hydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 1-(4-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide Hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

2512205-26-2

Molecular Formula

C14H13ClFN5

Molecular Weight

305.74 g/mol

IUPAC Name

1-[(4-fluorophenyl)methyl]pyrazolo[3,4-b]pyridine-3-carboximidamide;hydrochloride

InChI

InChI=1S/C14H12FN5.ClH/c15-10-5-3-9(4-6-10)8-20-14-11(2-1-7-18-14)12(19-20)13(16)17;/h1-7H,8H2,(H3,16,17);1H

InChI Key

PKASKKZBSHXDMM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C1)N(N=C2C(=N)N)CC3=CC=C(C=C3)F.Cl

Origin of Product

United States

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